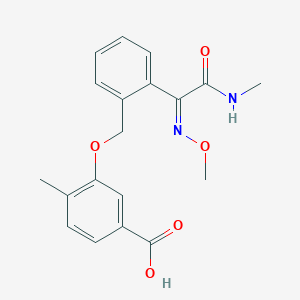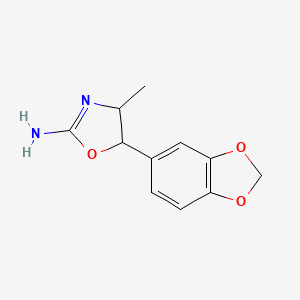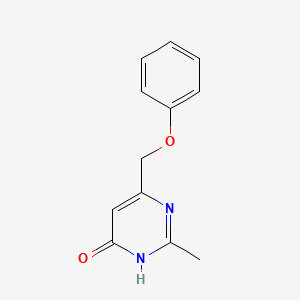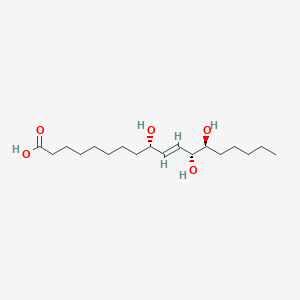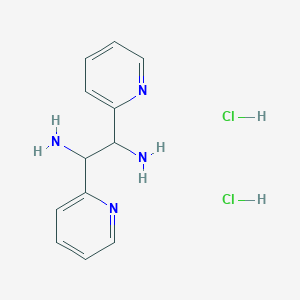
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound that features two pyridyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a chiral diamine under controlled conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridyl derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce various reduced pyridyl derivatives. Substitution reactions can lead to the formation of new pyridyl-substituted compounds .
科学研究应用
Chemistry
In chemistry, (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of metal ion interactions with biological molecules. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine
In medicine, the compound’s metal-binding properties are explored for therapeutic applications, such as in the design of metal-based drugs and diagnostic agents.
Industry
In industry, this compound is used in the development of catalysts for various chemical processes, including asymmetric synthesis and polymerization reactions .
作用机制
The mechanism by which (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl groups and the diamine backbone provide multiple coordination sites, allowing the compound to form stable chelates with metal ions. These metal complexes can then participate in various catalytic and biological processes, influencing reaction pathways and molecular interactions .
相似化合物的比较
Similar Compounds
(S,S)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride: The enantiomer of the compound, which has similar properties but different chiral configuration.
1,2-Di(2-pyridyl)ethane: A related compound lacking the diamine functionality.
2,2’-Bipyridine: A commonly used bidentate ligand with two pyridyl groups.
Uniqueness
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of both pyridyl and diamine groups. This combination allows for versatile coordination chemistry and the formation of chiral metal complexes, which are valuable in asymmetric catalysis and other applications .
属性
分子式 |
C12H16Cl2N4 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC 名称 |
1,2-dipyridin-2-ylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-11(9-5-1-3-7-15-9)12(14)10-6-2-4-8-16-10;;/h1-8,11-12H,13-14H2;2*1H |
InChI 键 |
PLICWJFSNALNJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


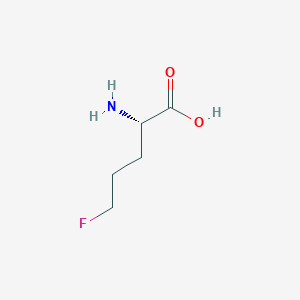
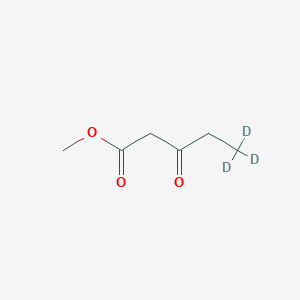

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
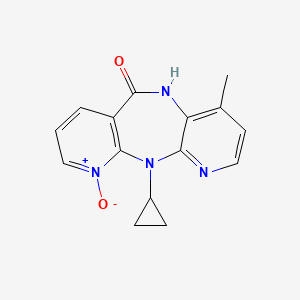
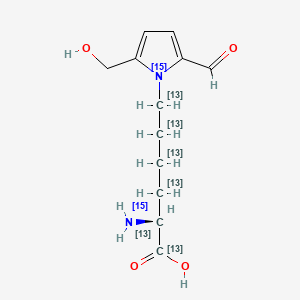
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
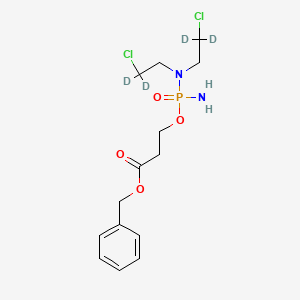
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
